![molecular formula C19H16N2O B5520966 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

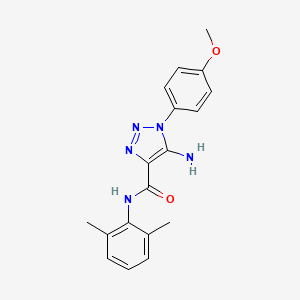

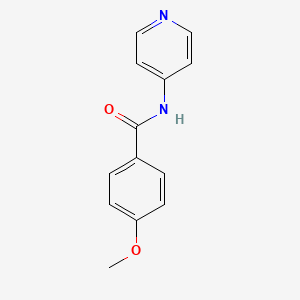

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 288.126263138 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Properties

Research has shown that compounds similar to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile exhibit interesting photophysical and photochemical properties. For instance, studies on pyrrole derivatives highlight their potential in exploring dual fluorescence phenomena and intramolecular charge transfer mechanisms. Such properties are crucial for the development of novel photodynamic therapy agents and understanding molecular electronics (Bohnwagner et al., 2016).

Material Science and Polymer Chemistry

In material science and polymer chemistry, research on pyrrole-containing compounds has led to the synthesis of novel polyimides and poly(amide-imide)s with exceptional thermal stability and solubility in aprotic polar solvents. These materials show promise for applications in advanced electronic devices due to their low dielectric constants and high glass transition temperatures (Wang et al., 2006).

Organic Electronics and Fluorescence

Further, the exploration of pyrrole-based compounds in organic electronics has led to the development of bipolar near-ultraviolet emitters. By manipulating the energy levels of the excited states, researchers have achieved high efficiency in these emitters, indicating potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Sun et al., 2023).

Chemical Synthesis and Bioactivity

Chemical synthesis studies have produced a variety of poly-substituted pyrrole derivatives with potential bioactivity. The antibacterial activity of some synthesized compounds has been investigated, suggesting possible applications in developing new antimicrobial agents (Elassar, 2012).

Electropolymerization and Conducting Polymers

Research on the electropolymerization of pyrrole derivatives has led to the development of conducting polymers from low oxidation potential monomers. These materials exhibit significant stability in their conducting form, making them suitable for various electronic applications (Sotzing et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The compound has shown promising results in increasing monoclonal antibody production . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Propiedades

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-14-3-4-15(2)21(14)17-7-11-19(12-8-17)22-18-9-5-16(13-20)6-10-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVSZTZBDOTOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)